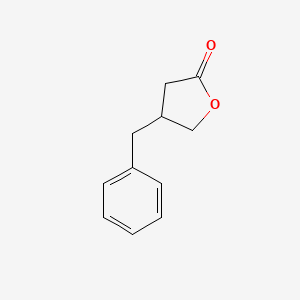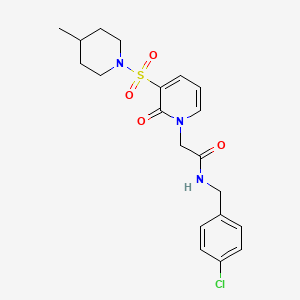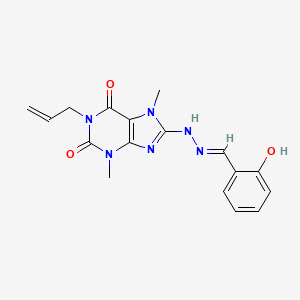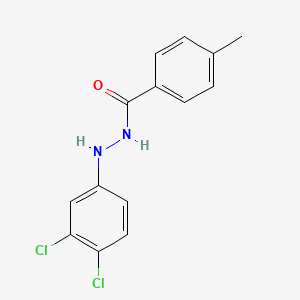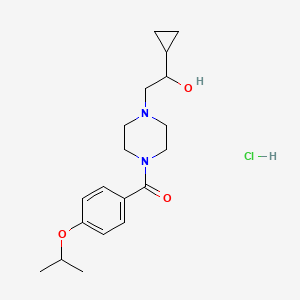
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone hydrochloride” is a chemical substance with the molecular formula C19H29ClN2O3 and a molecular weight of 368.9 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring substituted with a 2-cyclopropyl-2-hydroxyethyl group and a 4-isopropoxyphenyl methanone group . The average mass of the molecule is 368.898 Da, and the monoisotopic mass is 368.186676 Da .Applications De Recherche Scientifique
Drug Development
This compound is utilized in the development of new pharmaceuticals. Its structure is conducive to binding with various biological targets, which can be exploited to create drugs with specific actions, such as inhibiting enzymes or blocking receptors. The cyclopropyl group, in particular, is known for its presence in many pharmaceuticals due to its stability and unique three-dimensional shape, which can fit into the active sites of enzymes or receptors .
Formulation Studies
In formulation science, this compound’s properties can aid in the optimization of drug delivery systems. Its solubility and stability characteristics are essential for determining the most effective way to deliver a drug into the human body, whether it be orally, intravenously, or through other routes.
Antimicrobial Agents
The piperazine moiety is often found in antimicrobial agents. This compound could be used to synthesize new derivatives with potential antibacterial properties. It might interact with bacterial DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication, and thus serve as a scaffold for developing new antibiotics .
Anti-biofilm Properties
Biofilms are a major challenge in both medical and industrial settings. This compound could be used to develop agents that prevent biofilm formation or help in disrupting existing biofilms. This is particularly relevant in the context of antibiotic resistance, as biofilms can protect bacteria from the effects of antibiotics .
Synthetic Methodology
The compound’s structure, featuring a cyclopropyl group and a piperazine ring, makes it an interesting candidate for the development of novel synthetic methodologies. Researchers can use it to explore new chemical reactions or to improve existing ones, which can lead to the synthesis of highly functionalized molecules .
Biological Studies
Due to its potential interactions with biological molecules, this compound can be used in biological studies to understand the function of enzymes or receptors. It can act as a probe to elucidate the mechanisms of action at the molecular level, providing insights into the workings of biological systems.
Propriétés
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3.ClH/c1-14(2)24-17-7-5-16(6-8-17)19(23)21-11-9-20(10-12-21)13-18(22)15-3-4-15;/h5-8,14-15,18,22H,3-4,9-13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLSINGWIOHBSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC(C3CC3)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-(4-bromophenyl)-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2361504.png)
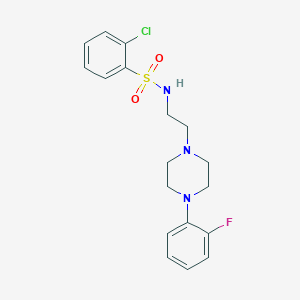
![tert-Butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2361511.png)
![N'-[(6-chloropyridin-3-yl)sulfonyl]propanehydrazide](/img/structure/B2361514.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2361516.png)
![2-Chloro-1-[2-(1-ethylpyrazol-4-yl)morpholin-4-yl]propan-1-one](/img/structure/B2361517.png)
![N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2361518.png)
![[2-[(3-Methoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2361519.png)
![(E)-N-[(3,5-Dimethoxy-1,2-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2361520.png)
